(3R)-3-Pyrrolidinyl butyrate
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Overview
Description
®-Pyrrolidin-3-yl butyrate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butyrate group. The ®-configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyrrolidin-3-yl butyrate typically involves the esterification of ®-Pyrrolidin-3-ol with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of ®-Pyrrolidin-3-yl butyrate may involve continuous flow processes to enhance efficiency and yield. Enzymatic methods using lipases can also be employed for a more environmentally friendly approach. These methods offer high specificity and operate under milder conditions compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
®-Pyrrolidin-3-yl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Pyrrolidin-3-ol and butyric acid.
Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Hydrolysis: ®-Pyrrolidin-3-ol and butyric acid.
Reduction: ®-Pyrrolidin-3-yl alcohol.
Substitution: Various substituted pyrrolidin-3-yl derivatives depending on the nucleophile used.
Scientific Research Applications
®-Pyrrolidin-3-yl butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of neurotransmitter systems, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Pyrrolidin-3-yl butyrate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of ®-Pyrrolidin-3-ol and butyric acid. Butyric acid is known to have various biological effects, including anti-inflammatory properties and modulation of gene expression through histone deacetylase inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl butyrate
- Ethyl butyrate
- Isopropyl butyrate
Uniqueness
®-Pyrrolidin-3-yl butyrate is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This distinguishes it from other butyrate esters that do not possess such a ring structure. The presence of the pyrrolidine ring also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
316353-87-4 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(3R)-pyrrolidin-3-yl] butanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
AMBFAHQJLWMXNZ-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1CCNC1 |
Canonical SMILES |
CCCC(=O)OC1CCNC1 |
Origin of Product |
United States |
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